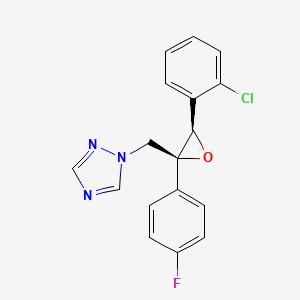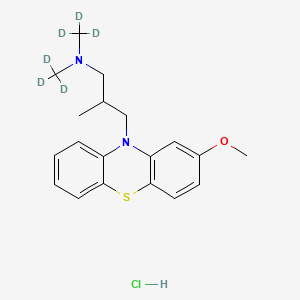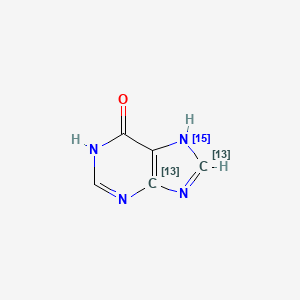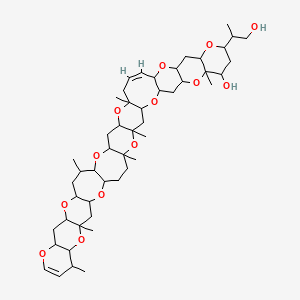
BMS-795311
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Applications De Recherche Scientifique
Biodegradable Metals in Medical Applications : Biodegradable metals (BMs) like magnesium-based alloys have been increasingly used in medical applications due to their degradable properties. These BMs are explored for their potential in various medical devices, highlighting the importance of developing materials with controllable degradation rates and biocompatibility (Witte, 2018).
Innovation in Precision Medicine : New technologies, including biodegradable materials (BMs), are significantly impacting healthcare and the advent of precision medicine. This advancement enhances understanding of disease pathogenesis and improves diagnostics and treatment options, demonstrating the potential of innovative materials like BMs in medical applications (Seyhan & Carini, 2019).
Resistance Analysis of Hepatitis C Virus Inhibitors : While not directly related to BMS-795311, research on BMS-790052, a potent hepatitis C virus (HCV) inhibitor, provides insights into the development of antiviral drugs and the challenges of resistance in viral treatment. This is relevant for understanding the broader context of drug development in which this compound might be situated (Fridell et al., 2010).
Digital Business Models in Healthcare : Although not directly related to this compound, the evolution of digital business models (BMs) in industries like healthcare underscores the importance of technological integration in medical research and applications. This suggests a changing landscape in how medical research, including drug development, is approached and managed (Perelygina et al., 2022).
Bioinspired Materials in Environmental Applications : Bioinspired materials (BMs) are gaining attention for their potential in environmental applications, including carbon capture and storage. These materials are synthesized to mimic natural materials and show properties like flexibility, tunability, and stability. This research area highlights the innovative use of materials in various applications, which may indirectly relate to the development and application of compounds like this compound (Kumar & Kim, 2016).
Propriétés
Formule moléculaire |
C34H23F10NO3 |
|---|---|
Poids moléculaire |
683.54603 |
Apparence |
Solid powder |
Synonymes |
BMS-795311; BMS 795311; BMS795311.; (R)-N-(1-(3-cyclopropoxy-4-fluorophenyl)-1-(3-fluoro-5-(2,2,3,3-tetrafluoropropanoyl)phenyl)-2-phenylethyl)-4-fluoro-3-(trifluoromethyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Acetyloxy-2-(acetyloxymethyl)-6-[2-(3,4-diacetyloxyphenyl)ethoxy]-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-3-yl] 3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B1149842.png)



![(1S,2R,6R,10R,14R,15R,18S,23R)-14-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosane-17,20-dione](/img/structure/B1149855.png)

